5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine
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Overview
Description
5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors.
Introduction of the sulfonyl group: This step might involve sulfonation using reagents such as sulfonyl chlorides.
Amino group substitution: The amino groups can be introduced through nucleophilic substitution reactions.
Attachment of the methanone group: This can be done using Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups or the thiophene ring.
Reduction: Reduction reactions can target the sulfonyl group or the methanone group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-(phenylamino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
- (3-Amino-5-(tert-butylamino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
Uniqueness
The uniqueness of 5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[3-amino-4-(4-methoxyphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4S2/c1-16-7-12-23(18(3)13-16)26(32)27-24(30)28(37(33,34)22-10-8-21(35-6)9-11-22)29(36-27)31-25-19(4)14-17(2)15-20(25)5/h7-15,31H,30H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQHTAFSCHONFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=C(C=C3C)C)C)S(=O)(=O)C4=CC=C(C=C4)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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